

The Solubility Profile of Fmoc-Lys(Boc)-OH: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Fmoc-Lys(Boc)-OH

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This in-depth technical guide provides a detailed analysis of the solubility of N α -(9-Fluorenylmethoxycarbonyl)-N ϵ -(tert-butoxycarbonyl)-L-lysine, commonly referred to as **Fmoc-Lys(Boc)-OH**. A fundamental building block in solid-phase peptide synthesis (SPPS), a thorough understanding of its solubility in various solvents is critical for the optimization of peptide coupling reactions, ensuring high yields and purity of the final peptide product. This document outlines quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow of its primary application.

Quantitative and Qualitative Solubility Data

The solubility of **Fmoc-Lys(Boc)-OH** is significantly influenced by the physicochemical properties of the solvent, including its polarity, dielectric constant, and hydrogen bonding capacity. The presence of the bulky, non-polar Fmoc and Boc protecting groups renders the molecule generally more soluble in organic solvents compared to aqueous solutions.

The following table summarizes the available quantitative and qualitative solubility data for **Fmoc-Lys(Boc)-OH** in a range of common laboratory solvents.

Solvent	Chemical Formula	Solubility	Observations
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	≥100.8 mg/mL[1], 100 mg/mL[2], 90 mg/mL[3]	Excellent solubility. Sonication may be required for complete dissolution at higher concentrations.[2][3]
Ethanol (EtOH)	C ₂ H ₅ OH	≥51 mg/mL[1]	Good solubility.
Water	H ₂ O	≥4.69 mg/mL[1]	Slightly soluble to poorly soluble.[4]
Dimethylformamide (DMF)	C ₃ H ₇ NO	Clearly soluble (1 mmole in 2 ml)[5]	Widely used in SPPS, indicating good solubility for reaction concentrations.[6]
Chloroform	CHCl ₃	Soluble[4][7]	Qualitative data indicates solubility.
Dichloromethane (DCM)	CH ₂ Cl ₂	Soluble[4][7]	Qualitative data indicates solubility.
Ethyl Acetate	C ₄ H ₈ O ₂	Soluble[4][7]	Qualitative data indicates solubility.
Acetone	C ₃ H ₆ O	Soluble[4][7]	Qualitative data indicates solubility.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of **Fmoc-Lys(Boc)-OH** in a specific solvent. This method is based on the principle of saturation and can be adapted for various solvents.

Materials:

- **Fmoc-Lys(Boc)-OH**
- Solvent of interest (analytical grade)

- Analytical balance (readable to at least 0.1 mg)
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)

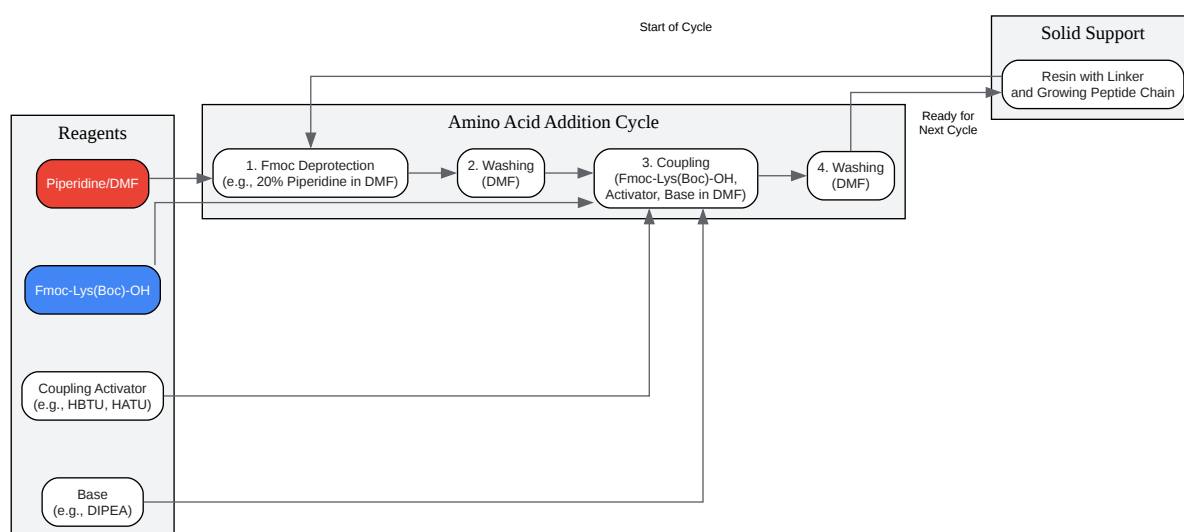
Procedure:

- Preparation of Stock Solution:
 - Accurately weigh a known amount of **Fmoc-Lys(Boc)-OH** (e.g., 100 mg) and dissolve it in a known volume of a solvent in which it is freely soluble (e.g., DMSO) to create a stock solution of known concentration.
 - Prepare a series of calibration standards by diluting the stock solution.
- Equilibration:
 - Add an excess amount of **Fmoc-Lys(Boc)-OH** to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
 - Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
- Sample Preparation:

- After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
- Filter the supernatant through a 0.22 μm syringe filter to remove any remaining undissolved solid.
- Quantification:
 - Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.
 - Analyze the diluted sample and the calibration standards by HPLC with UV detection (typically at 254 nm or 265 nm for the Fmoc group).
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of **Fmoc-Lys(Boc)-OH** in the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the saturated solution by taking into account the dilution factor.
 - Express the solubility in appropriate units (e.g., mg/mL or g/L).

Visualization of Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Boc)-OH is a cornerstone reagent in Fmoc-based solid-phase peptide synthesis. The following diagram illustrates the logical workflow of incorporating an **Fmoc-Lys(Boc)-OH** residue into a growing peptide chain on a solid support.



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Caption: Workflow for the incorporation of **Fmoc-Lys(Boc)-OH** in SPPS.

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